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Compound of Interest

Compound Name:
Pimodivir hydrochloride

hemihydrate

CAS No.: 1777721-70-6

Cat. No.: B610109

Get Quote

Target Audience: Virologists, Assay Development Scientists, and Preclinical Drug Discovery

Professionals. Content Focus: Mechanistic rationale, physicochemical properties, and self-

validating in vitro assay protocols for evaluating the influenza A PB2 inhibitor, Pimodivir.

Executive Summary & Mechanistic Rationale
The influenza A virus relies on a highly conserved heterotrimeric RNA-dependent RNA

polymerase (RdRp)—composed of PB1, PB2, and PA subunits—to transcribe and replicate its

genome[1]. To initiate viral mRNA synthesis, the virus employs a "cap-snatching" mechanism.

The PB2 subunit binds to the 7-methylguanosine (m7G) cap of host pre-mRNAs, which are

subsequently cleaved by the PA endonuclease to serve as primers for viral transcription[1].

Pimodivir (VX-787, JNJ-63623872) is a first-in-class, non-nucleoside inhibitor that specifically

targets the cap-binding domain of the PB2 subunit[2]. By occupying this pocket and forming

critical hydrogen bonds with residues E361 and K376, Pimodivir competitively blocks host

mRNA binding with a dissociation constant ( KD​) of approximately 24 nM[1][3]. Because the
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PB2 cap-binding pocket differs structurally between influenza A and B, Pimodivir is exquisitely

selective for influenza A strains and exhibits negligible activity against influenza B[1].
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Fig 1: Mechanism of PB2 cap-binding inhibition by Pimodivir.

Physicochemical Profile & Reagent Formulation
For highly reproducible in vitro assays, utilizing the hydrochloride hemihydrate salt form of

Pimodivir is recommended. This specific salt form improves the compound's stability and

dissolution kinetics compared to the free base[4].

Quantitative Data: Physicochemical Properties
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Property Value

Chemical Name Pimodivir hydrochloride hemihydrate

CAS Number 1777721-70-6

Molecular Formula (C₂₀H₁₉F₂N₅O₂)₂ · 2HCl · H₂O

Molecular Weight 889.73 g/mol

Exact Mass 888.2653 Da

Primary Target Influenza A PB2 Subunit ( KD​= 24 nM)

Data sourced from PubChem and MedKoo[3][4].

Formulation Causality: To prevent compound precipitation in aqueous assay media, prepare a

10 mM master stock in 100% anhydrous DMSO. Aliquot and store at -20°C to prevent freeze-

thaw degradation[3]. When dosing cells, the final DMSO concentration must not exceed 0.5%

(v/v) to avoid solvent-induced cytotoxicity, which would confound the calculation of the

Selectivity Index (SI).

Self-Validating Experimental Protocols
To ensure robust E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), the

following protocols are designed as self-validating systems. Every plate must include a mock-

infected control (100% viability) and a vehicle-treated infected control (0% viability). Assay

fidelity is mathematically confirmed only if the Z'-factor is ≥ 0.5.

High-Throughput Cytopathic Effect (CPE) Inhibition
Assay
This assay measures the ability of Pimodivir to protect Madin-Darby Canine Kidney (MDCK)

cells from virus-induced cell death.
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Fig 2: In vitro Cytopathic Effect (CPE) assay workflow for Pimodivir.

Step-by-Step Methodology:

Cell Seeding: Seed MDCK cells at a density of 20,000 cells per well in a black, clear-bottom

96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ until a confluent monolayer forms[5].

Viral Infection (Causality of MOI): Wash cells with PBS and infect with Influenza A (e.g.,

H1N1 or H5N1) at a Multiplicity of Infection (MOI) of 0.01[5]. Expert Insight: Using a low MOI

ensures multiple cycles of viral replication occur over 48 hours, amplifying the cytopathic

effect and widening the assay's dynamic range.

Drug Treatment (Causality of Timing): At 1 hour post-infection (hpi), remove the viral

inoculum and add assay medium containing serial dilutions of Pimodivir (e.g., 0.01 nM to 10

µM)[5]. Expert Insight: Adding the drug at 1 hpi bypasses the viral attachment and entry

phases, ensuring the readout strictly reflects the inhibition of intracellular RdRp activity.

Incubation: Incubate the plates for 48 hours at 37°C.

Viability Readout: Add CellTiter-Glo reagent (Promega) to quantify intracellular ATP, a direct

proxy for metabolically active (surviving) cells[5]. Measure luminescence.

Data Analysis: Calculate the EC50​using a 4-parameter non-linear regression model.

Viral Minigenome Reporter Assay (Polymerase
Specificity)
To definitively prove that Pimodivir's mechanism is isolated to polymerase inhibition (and not

off-target host cell modulation), a minigenome assay is required[5].

Step-by-Step Methodology:

Transfection: Co-transfect HEK293T cells with expression plasmids encoding the influenza A

PB1, PB2, PA, and NP proteins, alongside a viral RNA-like luciferase reporter plasmid.

Drug Exposure: 4 hours post-transfection, treat the cells with Pimodivir (0.1 nM to 100 nM).
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Readout: At 24 hours post-transfection, lyse the cells and measure luciferase activity.

Validation: Because this system lacks viral entry/egress proteins (HA, NA, M2), a dose-

dependent reduction in luciferase signal definitively confirms direct inhibition of the viral

transcription machinery[5].

Quantitative Antiviral Efficacy Data
Pimodivir demonstrates exceptional potency across a broad spectrum of Influenza A strains,

including those resistant to neuraminidase inhibitors (NAIs) and adamantanes. It also exhibits a

highly favorable safety profile in vitro, rescuing macrophages from virus-mediated death at non-

cytotoxic concentrations[6].

Table 2: In Vitro Efficacy ( EC50​) and Cytotoxicity ( CC50​
)

Virus Strain /
Cell Line

Assay Type EC50​(nM) CC50​(µM)
Selectivity
Index (SI)

A(H1N1)pdm09
CPE (MDCK /

Macrophages)
~ 1.6 - 8.0 nM > 1.0 µM > 125

A(H3N2)
CPE

(Macrophages)
~ 12.0 nM > 1.0 µM > 83

A(H5N1) Avian CPE (MDCK) ~ 0.13 - 3.2 nM > 100 µM > 30,000

Human PBMC Cytotoxicity Only N/A > 100 µM N/A

Vero Cells Cytotoxicity Only N/A > 100 µM N/A

Data aggregated from MedChemExpress and MedKoo[3][6]. Note: Pimodivir maintains full

efficacy against PB2 variant viruses and NAI-resistant strains[6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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